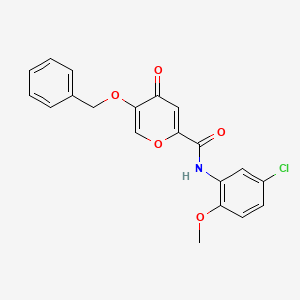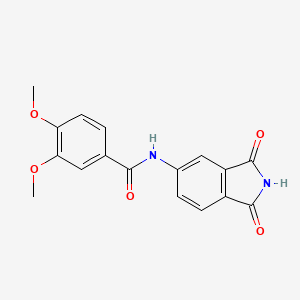
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide is a derivative of phthalimide . Phthalimides are a class of compounds that have gained attention in various fields of research due to their remarkable biological properties .
Synthesis Analysis
Phthalimide derivatives can be synthesized from phthalic anhydride and various other compounds . For example, N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of phthalimide derivatives can be elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The introduction of imide groups to the side chain can improve the thermal stability and rubbing resistance of PIs without sacrificing their solubility and transmittance .Chemical Reactions Analysis
The chemical reactions involving phthalimide derivatives can be complex and depend on the specific derivative and reaction conditions . For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives can be influenced by the specific structure of the derivative. For example, N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide has a molecular weight of 311.253.Wissenschaftliche Forschungsanwendungen
Receptor Studies and Imaging Agents
- Sigma-2 Receptor Probe Development : The compound N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), a related molecule, has been radiolabeled for in vitro evaluation as a sigma-2 receptor probe, showing high affinity and utility for studying sigma2 receptors (Xu et al., 2005).
Antimicrobial and Antifungal Activity
- Synthesis and Biological Activity : Synthesis of compounds like N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2- hydroxybenzamide and their derivatives have shown promising antibacterial activities, warranting further investigation as antimicrobials (Patel & Dhameliya, 2010).
Synthesis and Characterization of Complexes
- Metal Complexes : N-[(2,3-dioxoindolin-1-yl)-N-methylbenzamide] and its complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, showing octahedral structure and good bacterial activities, illustrating the compound's versatility in forming biologically active complexes (Alkam et al., 2015).
Antiepileptic Activity
- Antiepileptic Drug Development : A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides were synthesized and evaluated for antiepileptic activity, with some compounds showing promising results, indicating potential therapeutic applications in epilepsy management (Asadollahi et al., 2019).
Anti-inflammatory Agents
- Development of Anti-inflammatory Compounds : Novel thiazolidinone derivatives incorporating the 1,3-dioxoisoindolin-2-yl moiety have shown significant anti-inflammatory activity in vitro and in vivo, highlighting their potential in anti-inflammatory drug development (Nikalje et al., 2015).
Tumor Proliferation Imaging
- PET Imaging of Tumor Proliferation : The compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been evaluated in humans for imaging tumor proliferation by PET, demonstrating the compound's applicability in oncology for assessing cellular proliferation in tumors (Dehdashti et al., 2013).
Molecular Structure Analysis
- Molecular Structure and Intermolecular Interactions : Studies on compounds such as N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into the impact of intermolecular interactions on molecular geometry, aiding in the understanding of structure-activity relationships in drug design (Karabulut et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-13-6-3-9(7-14(13)24-2)15(20)18-10-4-5-11-12(8-10)17(22)19-16(11)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHPDTYLTLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

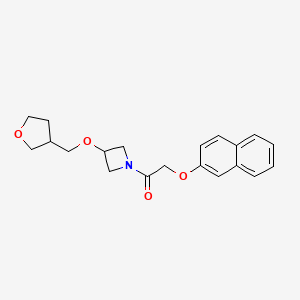
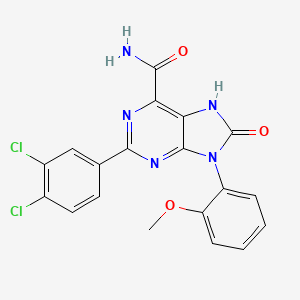
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)


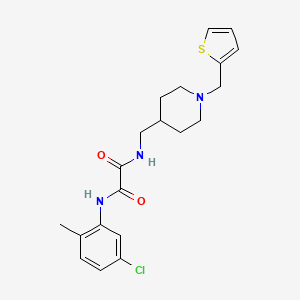

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

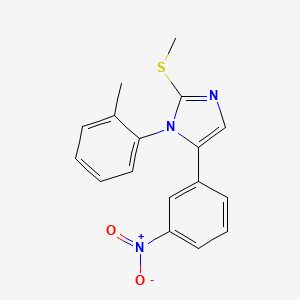
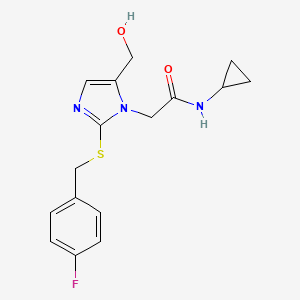
![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)
